4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide
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Overview
Description
4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C12H12F3NO2 and a molecular weight of 259.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties .
Preparation Methods
The synthesis of 4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves several steps, typically starting with the preparation of the benzamide core structure. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained importance in recent years . This method involves the use of carbon-centered radical intermediates and specific reagents under controlled conditions to achieve the desired substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by specific catalysts and reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its electronic properties and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Cyclopropoxy-N-methyl-3-(trifluoromethyl)benzamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzamide: This compound shares the trifluoromethyl group but lacks the cyclopropoxy and N-methyl substitutions, resulting in different chemical and physical properties.
N-cyclopropyl-4-methyl-3-(trifluoromethyl)benzamide: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropoxy group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H12F3NO2/c1-16-11(17)7-2-5-10(18-8-3-4-8)9(6-7)12(13,14)15/h2,5-6,8H,3-4H2,1H3,(H,16,17) |
InChI Key |
JPTLTLYSAXUZEP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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